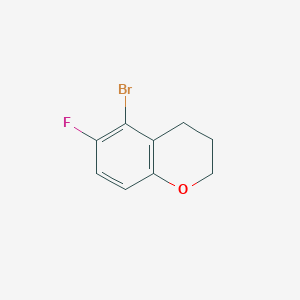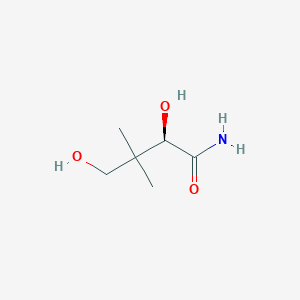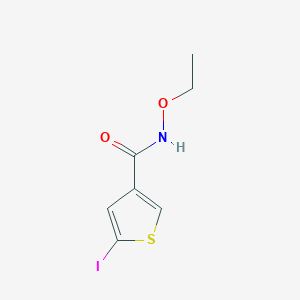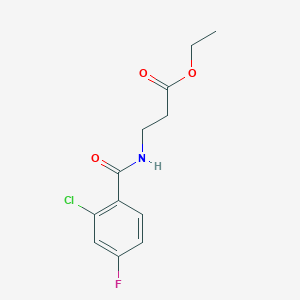
Ethyl 3-(2-chloro-4-fluorobenzamido)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(2-chloro-4-fluorobenzamido)propanoate is an organic compound with the molecular formula C12H13ClFNO3. It is an ester, which is a class of compounds known for their pleasant odors and widespread use in both natural and synthetic forms. This compound is particularly interesting due to its unique structure, which includes a benzamido group substituted with chlorine and fluorine atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-chloro-4-fluorobenzamido)propanoate typically involves the esterification of 3-(2-chloro-4-fluorobenzamido)propanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.
化学反応の分析
Types of Reactions
Ethyl 3-(2-chloro-4-fluorobenzamido)propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 3-(2-chloro-4-fluorobenzamido)propanoic acid and ethanol.
Substitution: The chlorine and fluorine atoms on the benzamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide under reflux conditions.
Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Major Products
Hydrolysis: 3-(2-chloro-4-fluorobenzamido)propanoic acid and ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: The corresponding alcohol derivative.
科学的研究の応用
Ethyl 3-(2-chloro-4-fluorobenzamido)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which Ethyl 3-(2-chloro-4-fluorobenzamido)propanoate exerts its effects is primarily through its interactions with biological molecules. The compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity for certain molecular targets.
類似化合物との比較
Similar Compounds
- Ethyl 3-(2-chlorobenzamido)propanoate
- Ethyl 3-(4-fluorobenzamido)propanoate
- Ethyl 3-(2,4-dichlorobenzamido)propanoate
Uniqueness
Ethyl 3-(2-chloro-4-fluorobenzamido)propanoate is unique due to the presence of both chlorine and fluorine atoms on the benzamido group. This dual substitution can significantly alter its chemical and biological properties compared to similar compounds with only one halogen substituent. The combination of these atoms can enhance its reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
特性
分子式 |
C12H13ClFNO3 |
|---|---|
分子量 |
273.69 g/mol |
IUPAC名 |
ethyl 3-[(2-chloro-4-fluorobenzoyl)amino]propanoate |
InChI |
InChI=1S/C12H13ClFNO3/c1-2-18-11(16)5-6-15-12(17)9-4-3-8(14)7-10(9)13/h3-4,7H,2,5-6H2,1H3,(H,15,17) |
InChIキー |
YFBUPEXAUYJIMZ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCNC(=O)C1=C(C=C(C=C1)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




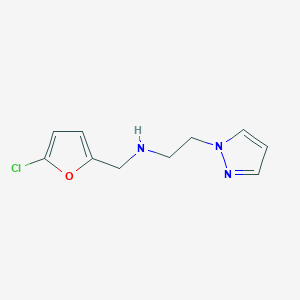

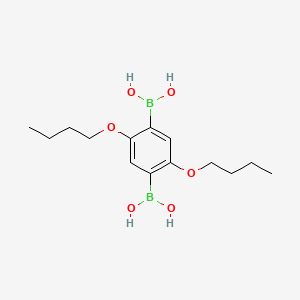
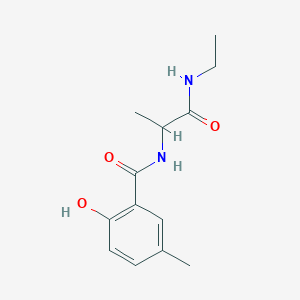

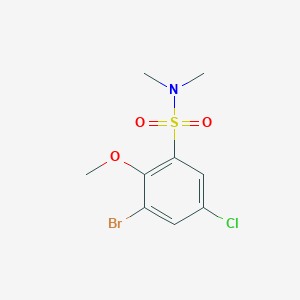
![(1R,5S,6s)-tert-Butyl 6-nitro-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B14899588.png)


